![molecular formula C9H7ClN2O B176550 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride CAS No. 135854-51-2](/img/structure/B176550.png)

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

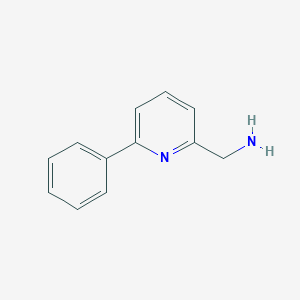

“2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .

Synthesis Analysis

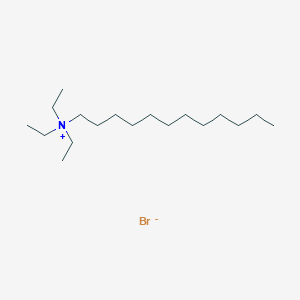

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This reaction leads to the formation of 2-methylimidazo[1,2-a]pyridine . The compound can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

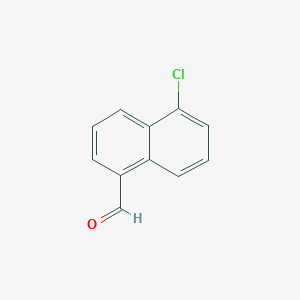

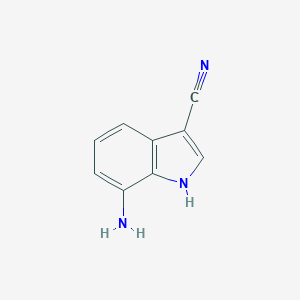

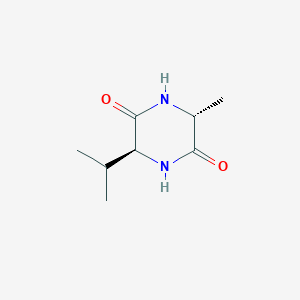

Molecular Structure Analysis

The molecular structure of “this compound” was established on the basis of X-ray structural analysis . The InChI code for the compound is 1S/C9H7ClN2O.ClH/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6;/h2-5H,1H3;1H .

Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of a hydrogen atom at the C-3 carbon atom, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Physical And Chemical Properties Analysis

The IUPAC name for the compound is "this compound hydrochloride" . The compound has a molecular weight of 231.08 .

科学研究应用

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride has been studied for its use in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has been used to study the effects of acetylcholine on the nervous system and to investigate the role of acetylcholine in various neurological disorders. Additionally, this compound has been used to study the role of nitric oxide in various physiological processes and as an inhibitor of the enzyme nitric oxide synthase.

作用机制

Target of Action

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride and its derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . .

Mode of Action

It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides . This reaction proceeds with a substitution of a hydrogen atom at the C-3 carbon atom .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Result of Action

3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, has shown antimicrobial properties against staphylococcus aureus .

实验室实验的优点和局限性

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be done in high yields. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it can be toxic in large doses and should be handled with care. Additionally, it is not approved for human use and should not be used in experiments involving humans.

未来方向

There are several potential future directions for the use of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride. It could be used to study the effects of acetylcholine and nitric oxide on various physiological processes, such as cell signaling, inflammation, and immune responses. Additionally, it could be used to investigate the role of acetylcholine and nitric oxide in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Finally, it could be used to study the effects of nitric oxide on cardiovascular health, as well as its potential therapeutic applications.

合成方法

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride is synthesized from 2-methylimidazole and chloroacetic acid. The reaction is carried out in anhydrous conditions and involves the use of a catalyst. The reaction is relatively simple and the compound can be synthesized in high yields. The reaction involves the nucleophilic addition of the chlorine atom to the nitrogen atom of the 2-methylimidazole, forming a chloroacetic acid intermediate. This intermediate then undergoes a nucleophilic substitution reaction with the 2-methylimidazole, forming the this compound product.

属性

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAGTQMIHLHZFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)

![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)